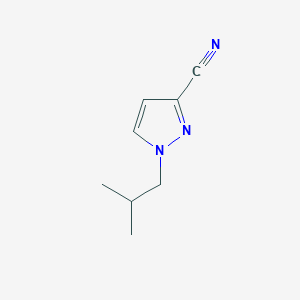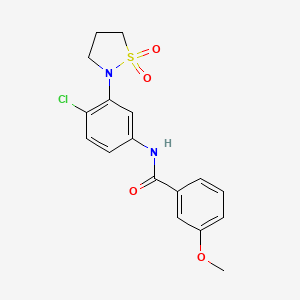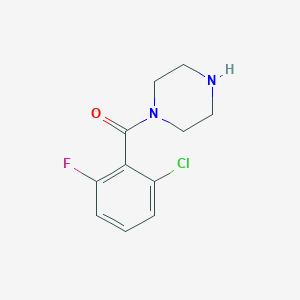
1-(2-Chloro-6-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chloro-6-fluorobenzoyl)piperazine” is a chemical compound with the CAS Number: 1016491-13-6 . It has a molecular weight of 242.68 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “1-(2-Chloro-6-fluorobenzoyl)piperazine” is 1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2-Chloro-6-fluorobenzoyl)piperazine” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
1-(2-Chloro-6-fluorobenzoyl)piperazine, along with its analogs, has been studied for its molecular conformation and intermolecular interactions. Research reveals that while molecules of 3-fluorobenzoyl are linked by hydrogen bonds into a three-dimensional structure, there are no hydrogen bonds in the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogs (Mahesha et al., 2019).
Bioorthogonal Labeling Applications
Piperazine derivatives, including those functionalized with fluorobenzoyl groups, have been synthesized and characterized for their potential in bioorthogonal labeling. This research is significant for labeling in biological systems, potentially aiding in tracking and analysis of biological processes (Mamat et al., 2016).
Antibacterial and Anthelmintic Activity
A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a related compound, showed its potential in antibacterial and anthelmintic applications. The compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Antimicrobial Potential
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which bear structural similarity, have shown potential antimicrobial activity. This research suggests potential applications in the development of new antimicrobial agents (Babu et al., 2015).
Antifungal Synergy
A spirocyclic piperazine derivative exhibited significant synergy with fluconazole against Candida albicans. This indicates potential application in enhancing antifungal therapies (Premachandra et al., 2015).
Cancer Cell Cytotoxicity
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cytotoxic activity on various cancer cell lines, suggesting potential applications in cancer therapy (Yarim et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-(2-Chloro-6-fluorobenzoyl)piperazine are currently unknown
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other piperazine derivatives .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-(2-Chloro-6-fluorobenzoyl)piperazine . For instance, the compound’s stability may be affected by storage temperature .
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJFVUMQOZFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)


![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2465324.png)
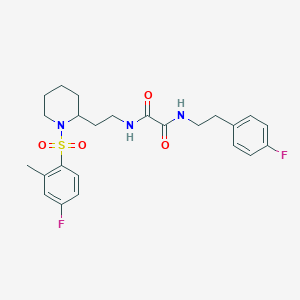
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465327.png)



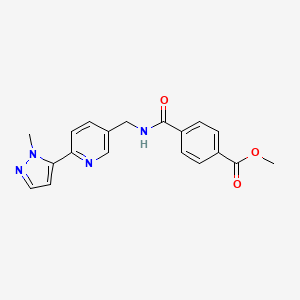
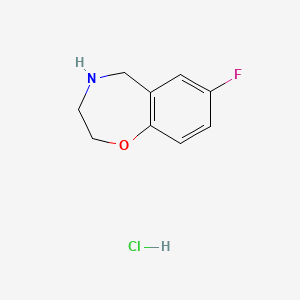
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)
